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Compound of Interest |

Compound Name: 2-(Ethylthio)ethanol

CAS No.: 110-77-0

\ J

Executive Summary & Core Significance

2-(Ethylthio)ethanol (CAS: 110-77-0) is a bifunctional organosulfur compound characterized
by a thioether linkage and a primary hydroxyl group.[1] While industrially utilized as a solvent
and intermediate for organophosphate pesticides (e.g., Disulfoton, Thiometon), its scientific
significance extends into toxicological research and chemical defense.

Key Technical Roles:

e Chemical Warfare Agent (CWA) Simulant: It serves as a structural analogue to Sulfur
Mustard (HD), specifically mimicking the "Half-Mustard" (2-chloroethyl ethyl sulfide)
precursor without the immediate vesicant properties of the dichloro- species.

o Metabolic Biomarker: It is a primary hydrolysis metabolite of systemic insecticides, serving as
a forensic marker for organophosphate exposure.

» Synthetic Scaffold: The molecule undergoes selective oxidation (sulfoxide/sulfone) or
nucleophilic substitution (

), making it a versatile "chameleon" in organic synthesis.

Structural Anatomy & Physicochemical Profile

The molecule (
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) consists of an ethyl group linked via a sulfur atom to a 2-hydroxyethyl chain. The sulfur atom
introduces a "kink" in the chain due to the

bond angle (~98-100°), significantly more acute than the tetrahedral carbon angle (
).

Structural Formula:

ble 1: Physicochemical Specificati

Property Value Context
CAS Registry 110-77-0 Universal Identifier
Molecular Weight 106.19 g/mol Mass Spectrometry Base Peak

- ) High boiling point due to H-
Boiling Point 180-184 °C )

bonding
Density 1.017 g/mL (20 °C) Slightly denser than water
Refractive Index Purity verification parameter
Solubility High (Water, Ethanol, Ether) Amphiphilic nature
o Distinctive sulfide/onion-like

Appearance Colorless to Pale Straw Liquid

odor

Synthetic Methodologies

Synthesis of 2-(ethylthio)ethanol generally follows two primary routes: ring-opening of
ethylene oxide (industrial) or nucleophilic substitution of 2-chloroethanol (laboratory).

Protocol A: Nucleophilic Ring Opening (Industrial/Scale-
Up)

o Reagents: Ethylene Oxide, Ethanethiol (Ethyl Mercaptan).

o Catalyst: Base (NaOH) or Ammonium Hydroxide.
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e Mechanism: The thiolate anion attacks the strained epoxide ring.

e Thermodynamics: Highly exothermic; requires careful temperature control (

Protocol B: Nucleophilic Substitution (Laboratory
Standard)

e Reagents: 2-Chloroethanol, Sodium Ethanethiolate (generated in situ).
» Solvent: Ethanol or DMF.

e Procedure:

o

Dissolve NaOH (1.1 eq) in ethanol.

o

Add Ethanethiol (1.1 eq) at 0°C to form sodium ethanethiolate.

[¢]

Dropwise addition of 2-Chloroethanol.

Reflux for 2-4 hours.

[e]

o

Filter NaCl precipitate and distill.

Visualizing the Synthesis Logic

! 1
Ethanethiol Base (NaOH | Thiolate Anion | Route é“i Rt:ng Opening
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Figure 1: Dual synthetic pathways demonstrating the nucleophilic versatility of the ethylthiolate
anion.

Reactivity, Metabolism, and CWA Relevance

The chemical utility of 2-(ethylthio)ethanol lies in its ability to undergo oxidation at the sulfur
atom or substitution at the hydroxyl group.

A. The "Half-Mustard" Pathway

Researchers use this molecule to generate 2-Chloroethyl ethyl sulfide (CEES), a
monofunctional sulfur mustard simulant.

e Reaction:

 Significance: CEES possesses the alkylating ability of mustard gas but cannot cross-link
DNA (due to having only one "arm"), making it safer for preliminary decontamination studies.

B. Metabolic Oxidation (Pesticide Toxicology)

In biological systems, 2-(ethylthio)ethanol is a degradation product of Disulfoton. It undergoes
S-oxidation to form sulfoxides and sulfones, which are often more potent acetylcholinesterase
inhibitors than the parent thioether.
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Figure 2: Metabolic degradation pathway showing the conversion of Disulfoton to 2-
(ethylthio)ethanol and subsequent oxidative activation.

Analytical Fingerprinting

To validate the identity of 2-(ethylthio)ethanol, researchers rely on NMR and MS signatures.
The following data is derived from standard spectroscopic databases (NIST/SDBS).

Proton NMR ( -NMR, 300 MHz, )

The spectrum displays four distinct signal sets due to the asymmetry introduced by the
heteroatoms.
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Shift (

- . . Structural
Multiplicity Integration Assignment TR
ontex
ppm)
Triplet ( Terminal methyl
1.26 3H
Hz) of ethyl group
Quartet ( Methylene of
2.58 2H
Hz) ethyl group
Methylene
Triplet ( adjacent to
2.73 2H
Hz) Sulfur (ethylene
chain)
Methylene
Triplet ( adjacent to
3.75 2H
Hz) Oxygen
(deshielded)
Hydroxyl proton
2.5-3.0 Broad Singlet 1H (concentration
dependent)
Mass Spectrometry (El, 70 eV)
e Molecular lon (
): m/z 106 (Distinct)
o Base Peak: m/z 75 (
) — Loss of
(31 mass units).
e Secondary Fragment: m/z 47 (
)orm/z 61 (
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Safety & Handling Protocols

Hazards:

» Stench: Like most low-molecular-weight organosulfur compounds, it possesses a
penetrating, garlic/onion-like odor. Fume hood use is mandatory.

e [Irritant: Class 2 Skin/Eye irritant.

o Flammability: Flash point ~80-90°C.

Storage:

e Must be stored under an inert atmosphere (Argon/Nitrogen).

e Reasoning: The thioether moiety is susceptible to air oxidation over time, slowly converting
to the sulfoxide (detectable by a shift in refractive index and appearance of S=O peaks in IR
at ~1050
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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